N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolopyrazine derivative featuring a 4-methylphenyl substituent at the 1-position and a tert-butyl carboxamide group at the 2-position. Its structural complexity arises from the fused pyrrolo-pyrazine core, which offers rigidity and diverse substitution patterns for optimization .
Properties
IUPAC Name |
N-tert-butyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-14-7-9-15(10-8-14)17-16-6-5-11-21(16)12-13-22(17)18(23)20-19(2,3)4/h5-11,17H,12-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNZRIYAGXLBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine source under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Description |
|---|---|
| Cyclization | Formation of the pyrrolo-pyrazine core through cyclization reactions. |
| Functionalization | Introduction of tert-butyl and 4-methylphenyl groups via nucleophilic substitution. |
| Amide Formation | Reaction with carboxylic acids or derivatives to form the amide bond. |
Medicinal Chemistry Applications
Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been synthesized and tested for their ability to inhibit cancer cell proliferation. The molecular structure of N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide suggests potential activity against various cancer types due to its ability to interact with biological targets involved in tumor growth.
Biological Activity : The compound may also exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that similar compounds can modulate pathways involved in inflammation, making them candidates for further development in pain management therapies.
Material Science Applications
Polymeric Composites : The unique structural attributes of this compound allow it to be incorporated into polymeric matrices as a reinforcing agent. This enhances the mechanical properties of materials while potentially imparting additional functionalities such as thermal stability and resistance to degradation.
Nanotechnology : The compound's properties may also lend themselves to applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery.
Case Study 1: Anticancer Activity
A recent study investigated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer effects on pancreatic cancer cells. Results indicated that compounds structurally related to this compound inhibited cell proliferation significantly compared to controls .
Case Study 2: Polymer Reinforcement
Research on polymer composites incorporating similar heterocyclic compounds showed enhanced tensile strength and thermal stability. The addition of these compounds resulted in composites that maintained structural integrity under stress conditions .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 8 (CDK8) by binding to its active site, thereby interfering with the kinase’s function in cell cycle regulation . This interaction can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenyl Analog
- Compound : N-tert-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ()
- Key Differences :
- Substituent : 4-Fluorophenyl vs. 4-methylphenyl in the target compound.
- Impact :
- hydrophobic interactions).
- Lipophilicity : Fluorine increases polarity, which may reduce logP compared to the methyl group, affecting membrane permeability .
Pyridinyl Analog
- Compound : tert-Butyl 1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate ()
- Key Differences :
- Core Modification : Pyridinyl substituent replaces 4-methylphenyl.
- Functional Group : Carboxylate ester vs. carboxamide.
- Impact :
- Solubility : The ester group may enhance aqueous solubility but reduce metabolic stability compared to the carboxamide.
- Molecular Weight: 299.38 vs. ~311 (estimated for the target compound), suggesting minor differences in bioavailability .
Core Heterocycle Modifications
Pyrazinone Derivative
- Compound: 2-Methyl-3-(4-methylphenyl)-4-phenyl-1-pyrrolo[1,2-a]pyrazinone ()
- Key Differences: Core: Pyrazinone (carbonyl-containing) vs. carboxamide-substituted pyrrolopyrazine. Impact:
- Hydrogen Bonding: The pyrazinone carbonyl may engage in stronger hydrogen bonding than the carboxamide, influencing target affinity.
- Synthesis: Higher yield (67.8%) suggests favorable reactivity for pyrazinone formation compared to carboxamide introduction .
Imidazo-Pyrrolo-Pyrazine Derivatives
Physicochemical and Spectral Comparisons
Biological Activity
N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The compound can be synthesized through various methods that involve the formation of the pyrrolo[1,2-a]pyrazine core. The synthesis typically involves the reaction of tert-butyl amines with appropriate carboxylic acid derivatives under controlled conditions to yield the desired carboxamide structure. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, a related compound has shown effectiveness against various viral strains by inhibiting viral replication mechanisms. This is attributed to the compound's ability to interfere with viral protein synthesis and assembly processes .
Inhibition of Kinases
The compound has been evaluated for its kinase inhibition properties. Studies have demonstrated that it can inhibit key kinases involved in cell proliferation and survival pathways, such as FLT3 and CDK kinases. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency and selectivity against these targets .
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. Detailed assays reveal that the compound can significantly reduce cell viability at micromolar concentrations .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. It shows good oral bioavailability and metabolic stability, which are critical for therapeutic applications. Data suggest that it maintains effective plasma concentrations over extended periods post-administration .
Case Studies
Case Study 1: Antiviral Activity
In a study assessing antiviral efficacy, this compound was tested against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls. The mechanism was linked to the inhibition of viral RNA polymerase activity .
Case Study 2: Cancer Cell Lines
Another investigation focused on the antiproliferative effects of the compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity. Further analysis revealed that the compound triggered apoptosis through caspase activation pathways .
Q & A
Basic Question: What are the key considerations for synthesizing N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step routes, focusing on:
- Core Formation : Construction of the pyrrolo[1,2-a]pyrazine ring via cyclization reactions, often using ethylenediamine derivatives or halogenated intermediates (e.g., dihaloalkanes) under basic conditions .
- Substituent Introduction : The tert-butyl and 4-methylphenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are formed using 1,1-dimethylethylamine or Boc-protected intermediates .
- Purification : Column chromatography (e.g., hexanes/EtOAc with 0.25% Et₃N) and recrystallization are critical for isolating high-purity products. Yield optimization requires careful control of stoichiometry and reaction time .
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions. For example, single-crystal studies at 100 K with R factor <0.05 ensure accuracy .
- Spectroscopy :
- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
Advanced Question: How can computational methods optimize the synthesis pathway?
Methodological Answer:
Quantum chemical calculations and reaction path searches (e.g., via ICReDD’s protocols) reduce trial-and-error experimentation:
- Transition State Analysis : Identifies energy barriers for key steps (e.g., cyclization or tert-butyl group addition) .
- Solvent Effects : DFT simulations predict solvent polarity impacts on reaction rates (e.g., DMF vs. THF) .
- Machine Learning : Trains models on analogous pyrrolo-pyrazine syntheses to prioritize high-yield conditions .
Advanced Question: How to resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Discrepancies often arise from structural analogs (e.g., fluorophenyl or chlorophenyl variants). Mitigation strategies include:
- Comparative SAR Studies : Test activity of derivatives like 4-chlorophenyl or 4-fluorophenyl analogs under standardized assays (e.g., kinase inhibition) .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to substituent electronic effects (e.g., tert-butyl’s steric bulk vs. methylphenyl’s hydrophobicity) .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1259401) to validate target selectivity .
Advanced Question: What strategies improve metabolic stability of this compound?
Methodological Answer:
Approaches include:
- Derivatization : Introduce electron-withdrawing groups (e.g., sulfonamide or carbothioamide) to reduce CYP450-mediated oxidation .
- Isotope Labeling : Deuterate labile C-H bonds (e.g., tert-butyl methyl groups) to prolong half-life .
- Prodrug Design : Mask the carboxamide with enzymatically cleavable groups (e.g., tert-butyl esters) .
Advanced Question: How to design experiments for analyzing reaction intermediates?
Methodological Answer:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates (e.g., tert-butyl carbamate formation) .
- Trapping Agents : Add NH₄SCN or D₂O to stabilize reactive species (e.g., enolate intermediates) for NMR analysis .
- HPLC-MS Coupling : Hyphenated techniques capture transient intermediates (e.g., pyrrolo-pyrazine ring closure steps) .
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine Formation | Ethylenediamine + 1,2-dibromoethane, K₂CO₃ | 65–78 | |
| tert-Butyl Addition | Boc₂O, DMAP, DCM, rt | 82 | |
| Final Cyclization | POCl₃, reflux, 12 h | 45–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
